Product packaging for DL-4-Amino-2-fluorobutyric acid(Cat. No.:CAS No. 34069-57-3)

DL-4-Amino-2-fluorobutyric acid

Cat. No.: B3189655
CAS No.: 34069-57-3
M. Wt: 121.11 g/mol
InChI Key: ASXBTBJGHQPOPY-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Amino Acid Analogs for Biological Systems

The substitution of hydrogen with fluorine in amino acid analogs can dramatically alter the molecule's physicochemical properties, leading to a host of advantages in biological research. Fluorine's high electronegativity, combined with a van der Waals radius only slightly larger than that of hydrogen, allows it to be a subtle yet impactful replacement. nih.gov This substitution can lead to enhanced metabolic stability, as the carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the molecule more resistant to enzymatic degradation. nih.govmdpi.com

Fluorination can also modulate the hydrophobicity and polarity of amino acids. mdpi.comresearchgate.net While often used to increase lipophilicity and improve membrane permeability, the effect can be context-dependent, sometimes increasing polarity. mdpi.comresearchgate.net These changes can influence how a peptide or protein folds and interacts with its target, potentially leading to enhanced binding affinity and selectivity. nih.gov The electron-withdrawing nature of fluorine can also alter the acidity of nearby functional groups. mdpi.com

Furthermore, the presence of the stable isotope fluorine-19 (¹⁹F) makes these analogs excellent probes for Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov This allows for detailed studies of protein structure and function in a way that is not possible with natural amino acids. nih.gov

Overview of DL-4-Amino-2-fluorobutyric Acid as a Research Probe

This compound, a fluorinated analog of the neurotransmitter gamma-aminobutyric acid (GABA), serves as a valuable research probe for studying the GABA system. nih.govnih.gov The GABA system is the primary inhibitory neurotransmitter system in the mammalian brain, and its proper functioning is crucial for maintaining balanced neural activity. nih.gov The action of GABA in the synaptic cleft is terminated by a transport system involving specific proteins known as GABA transporters (GATs). nih.gov

Research using synaptosomal preparations from catfish brain has shown that this compound acts as a noncompetitive inhibitor of GABA transport. nih.gov In these studies, the transport constant (Kt) for GABA uptake was determined to be 4.46 µM, and this compound was found to have an inhibition constant (Ki) of 12.5 µM. nih.gov This inhibitory action allows researchers to investigate the kinetics and mechanisms of the GABA transport system. nih.gov The study of such inhibitors is crucial for understanding the structural requirements for binding to and modulating the activity of GABA transporters. nih.gov

The table below provides key chemical identifiers and properties of this compound.

PropertyValueSource
Molecular Formula C4H8FNO2 nih.gov
Molecular Weight 121.11 g/mol nih.gov
IUPAC Name 4-amino-2-fluorobutanoic acid nih.gov
Synonyms This compound, fluoroGABA nih.gov
CAS Number 34069-57-3
InChI Key ASXBTBJGHQPOPY-UHFFFAOYSA-N nih.gov
SMILES C(CN)C(C(=O)O)F nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8FNO2 B3189655 DL-4-Amino-2-fluorobutyric acid CAS No. 34069-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-fluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXBTBJGHQPOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dl 4 Amino 2 Fluorobutyric Acid and Its Stereoisomers

Biosynthetic Approaches to Fluorinated Amino Acids

The natural production of organofluorine compounds is exceedingly rare in biology, with only a handful of biosynthetic pathways identified to date. Consequently, the biosynthesis of fluorinated amino acids, including DL-4-Amino-2-fluorobutyric acid, is not a well-established process and largely remains a field of research and development rather than established industrial production. Nevertheless, existing knowledge of naturally occurring fluorinated metabolites and the enzymes involved provides a foundation for potential biosynthetic strategies.

The primary challenge in the biosynthesis of any fluorinated compound is the enzymatic formation of the carbon-fluorine (C-F) bond. Nature's solution to this is a class of enzymes known as fluorinases. nih.gov These enzymes catalyze the reaction between a fluoride (B91410) ion and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) and L-methionine. frontiersin.org This fluorinated intermediate, 5'-FDA, can then serve as a precursor in the subsequent biosynthesis of other fluorinated molecules. To date, only a limited number of fluorinases have been discovered and characterized from various microorganisms. frontiersin.org

The most well-understood biosynthetic pathway for a fluorinated amino acid is that of 4-fluoro-L-threonine. nih.gov This pathway provides a blueprint for how nature synthesizes a C-F bond and incorporates it into an amino acid structure. The process involves multiple enzymatic steps, with the key fluorination step being catalyzed by a fluorinase. nih.gov

While a direct biosynthetic pathway for this compound has not been reported, hypothetical routes can be postulated based on known enzymatic reactions. One theoretical approach could involve the enzymatic fluorination of a suitable precursor. For instance, a fluorinase could potentially act on a substrate analogous to SAM to generate a fluorinated intermediate that is then converted to 4-amino-2-fluorobutyric acid through the action of other enzymes like aminotransferases.

Another potential biosynthetic strategy involves the use of enzymes that can tolerate and process fluorinated substrates. Research has shown that some enzymes, while not naturally evolved for fluorinated compounds, exhibit promiscuity and can act on them. For example, γ-aminobutyric acid aminotransferase (GABA-AT) has been shown to interact with fluorinated analogues of its natural substrate. Studies on (Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid demonstrated that these compounds act as substrates for GABA-AT, undergoing transamination. nih.gov Similarly, 4-amino-3-fluorobutanoic acid has been shown to be a substrate for GABA-AT, leading to the elimination of hydrogen fluoride. acs.orgnorthwestern.edu These findings suggest that enzymes from amino acid metabolism could potentially be engineered or screened for activity towards a precursor of this compound.

The incorporation of fluorinated amino acids into larger molecules like peptides has also been achieved through biosynthetic means. nih.gov This is often accomplished through precursor-directed biosynthesis, where a fluorinated analogue of a natural amino acid is supplied to a culture of microorganisms that produce a specific peptide. nih.gov The biosynthetic machinery of the organism, particularly non-ribosomal peptide synthetases (NRPSs), may then incorporate the fluorinated amino acid into the peptide structure. nih.gov While this does not produce the free amino acid, it demonstrates the potential of biological systems to recognize and utilize fluorinated building blocks.

The table below summarizes key enzymes and their roles in the biosynthesis and biotransformation of fluorinated amino acids and related compounds, highlighting the types of reactions that could be relevant for developing a biosynthetic pathway for this compound.

Enzyme ClassSpecific Enzyme ExampleOrganism SourceSubstrate(s)Product(s)Relevance to Fluorinated Amino Acid Biosynthesis
Fluorinase FlAStreptomyces cattleyaS-adenosyl-L-methionine (SAM), Fluoride ion5'-Fluoro-5'-deoxyadenosine (5'-FDA), L-methionineCatalyzes the key C-F bond formation, the initial step in natural organofluorine biosynthesis. nih.govfrontiersin.org
Aminotransferase γ-Aminobutyric acid aminotransferase (GABA-AT)Pig brain(Z)-4-Amino-2-(trifluoromethyl)-2-butenoic acid, α-KetoglutarateFluorinated intermediate, L-GlutamateDemonstrates that aminotransferases can process fluorinated substrates, suggesting a potential role in the final amination step of a biosynthetic pathway. nih.gov
Eliminase Activity in Aminotransferase γ-Aminobutyric acid aminotransferase (GABA-AT)Pig brain4-Amino-3-fluorobutanoic acidIntermediate that leads to HF eliminationShows enzymatic cleavage of a C-F bond, indicating the need for careful selection or engineering of enzymes to avoid undesired side reactions. acs.orgnorthwestern.edu
Non-ribosomal Peptide Synthetase (NRPS) GrsA (mutant W239S)Bacillus brevis4-F-Phe, ATP, other amino acids4-F-Phe-Gramicidin SIllustrates the potential for engineered enzymes to incorporate fluorinated amino acids into peptides, a strategy that could be adapted for other fluorinated compounds. nih.gov

Stereochemical Aspects and Their Research Implications

Enantiomeric and Diastereomeric Forms of 4-Amino-2-fluorobutyric Acid

4-Amino-2-fluorobutyric acid possesses one chiral center at the carbon atom bearing the fluorine (C2). Consequently, it can exist as a pair of enantiomers: (R)-4-amino-2-fluorobutanoic acid and (S)-4-amino-2-fluorobutanoic acid. Enantiomers are non-superimposable mirror images of each other and generally have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

In a broader context, molecules with multiple chiral centers can also exist as diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.org For instance, the amino acid threonine, with two chiral centers, has four possible stereoisomers, which can be grouped into two pairs of enantiomers and multiple diastereomeric relationships. libretexts.org While DL-4-amino-2-fluorobutyric acid itself only has enantiomers, derivatives of this compound with additional chiral centers would exhibit diastereomerism.

Stereoselective Synthesis and Resolution Techniques for Optical Purity

The production of enantiomerically pure forms of 4-Amino-2-fluorobutyric acid is crucial for studying the specific biological roles of each stereoisomer. Stereoselective synthesis aims to produce a single enantiomer or a significant excess of one over the other. While specific methods for the stereoselective synthesis of 4-Amino-2-fluorobutyric acid are not extensively detailed in the provided search results, general strategies for synthesizing chiral α-amino acids can be applied.

One common approach involves the use of chiral auxiliaries. For example, a method for the large-scale asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. nih.govmdpi.comresearchgate.net This complex is then alkylated, and subsequent disassembly yields the enantiomerically pure amino acid. nih.govmdpi.comresearchgate.net This methodology could potentially be adapted for the synthesis of the enantiomers of 4-Amino-2-fluorobutyric acid.

Other strategies for obtaining enantiopure α-fluoroalkyl-α-amino acids include the fluorination of non-fluorinated precursors using nucleophilic or electrophilic fluorinating reagents. mdpi.com Resolution techniques, such as the selective crystallization of diastereomeric salts formed with a chiral resolving agent or enzymatic resolution, can also be employed to separate a racemic mixture of enantiomers.

Influence of Stereochemistry on Biological Interactions and Enzymatic Activity

The stereochemistry of fluorinated amino acids plays a pivotal role in their biological activity. The differential interaction of enantiomers with enzymes and receptors is a well-documented phenomenon.

A study on the structural analogues of gamma-aminobutyric acid (GABA) investigated the action of 4-amino-2-fluorobutanoic acid on GABA transport in the brain of channel catfish. nih.gov In this research, racemic 4-amino-2-fluorobutanoic acid was found to be a noncompetitive inhibitor of GABA transport, with a determined inhibition constant (Ki) of 12.5 µM. nih.gov This indicates that the compound binds to a site on the GABA transporter that is different from the GABA binding site.

While this study used the racemic mixture, research on the closely related compound, 4-amino-3-fluorobutanoic acid, highlights the significance of stereochemistry. The enantiomers of 4-amino-3-fluorobutanoic acid exhibit markedly different interactions with the enzyme GABA aminotransferase (GABA-AT). nih.govnih.govnorthwestern.edu The (R)-enantiomer was a substantially better substrate for the enzyme-catalyzed elimination of hydrogen fluoride (B91410) than the (S)-enantiomer. nih.govnih.govnorthwestern.edu Furthermore, the (R)-enantiomer was a more potent inhibitor of GABA transamination. nih.govnih.govnorthwestern.edu This difference in activity is attributed to the preferred conformation of each enantiomer upon binding to the enzyme's active site. nih.govnih.govnorthwestern.edu

These findings with the 3-fluoro analogue strongly suggest that the enantiomers of 4-amino-2-fluorobutanoic acid would also exhibit different biological activities. The precise nature and magnitude of these differences would depend on the specific interactions of the (R) and (S) enantiomers with their biological targets.

Furthermore, the unsaturated analogue, (Z)-4-amino-2-fluorobut-2-enoic acid, has been identified as a mechanism-based inactivator of GABA aminotransferase from pig brain. nih.govosti.gov This compound undergoes an enzyme-catalyzed reaction that leads to the irreversible inactivation of the enzyme, a process that involves the release of fluoride ions. nih.govosti.gov This demonstrates that the presence of fluorine at the C2 position can lead to potent and specific interactions with enzymes.

Table of Inhibitory Action on GABA Transport

Compound Type of Inhibition Ki (µM)
4-Amino-2-fluorobutanoic acid Noncompetitive 12.5 nih.gov
Tiagabine Competitive 0.23 nih.gov
(R,S)Nipecotic acid Competitive 2.2 nih.gov

Biological Interactions and Biochemical Pathways of 4 Amino 2 Fluorobutyric Acid

As a Gamma-Aminobutyric Acid (GABA) Analog

As a structural analog of GABA, DL-4-Amino-2-fluorobutyric acid is recognized by specific proteins that bind and transport GABA, leading to a modulation of GABAergic neurotransmission.

The synaptic action of GABA is primarily terminated by its reuptake from the synaptic cleft into neurons and surrounding glial cells. northwestern.edu This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs). northwestern.edu Research has shown that this compound interacts with these transport systems.

Specifically, studies conducted on synaptosomal preparations from channel catfish brain, a model system considered to be remarkably similar to mammalian brain in this context, have demonstrated that 4-amino-2-fluorobutanoic acid acts as an inhibitor of GABA transport. northwestern.edu The mode of this inhibition is noncompetitive, which indicates that the compound does not bind to the same site on the transporter as GABA itself. northwestern.edu Instead, it likely binds to an allosteric site, altering the transporter's conformation and thereby reducing its efficiency in translocating GABA across the cell membrane. The fluorine atom is thought to stabilize a specific conformation of the molecule that hinders the necessary conformational changes in the transporter for substrate translocation.

By noncompetitively inhibiting GABA transporters, this compound effectively reduces the rate of GABA clearance from the synaptic cleft. northwestern.edu This leads to a higher concentration of GABA being available to bind to postsynaptic GABA receptors for a prolonged period. The consequence of this action is an enhancement of inhibitory neurotransmission. This modulation of synaptic activity is a key aspect of its biological effect, as an increase in GABAergic tone generally leads to a reduction in neuronal excitability.

Enzymatic Transformations and Dehalogenation

The metabolic fate of this compound is of significant interest, particularly its interaction with enzymes that process GABA and other amino acids. While direct and extensive studies on this specific compound are limited, research on structurally related fluorinated analogs provides significant insights into its potential enzymatic transformations.

GABA aminotransferase (GABA-AT) is the primary enzyme responsible for the degradation of GABA. While early investigations into halogenated GABA derivatives included efforts to develop inhibitors for GABA-AT, specific data on this compound as a substrate or inhibitor is not extensively detailed in the available literature.

However, studies on closely related compounds offer valuable context. For instance, (Z)-4-amino-2-fluorobut-2-enoic acid, an unsaturated analog, has been identified as a mechanism-based inactivator of pig brain GABA-AT. nih.govmdpi.com This indicates that the enzyme can recognize and process a C2-fluorinated substrate. Another related compound, 4-amino-3-fluorobutanoic acid, acts as a substrate for GABA-AT, but instead of undergoing the typical transamination reaction, it leads to the elimination of hydrogen fluoride (B91410) (HF). bldpharm.com For 4-amino-2-(fluoromethyl)-2-butenoic acid, enzyme-catalyzed fluoride ion release is also observed, with a reported 4:1 ratio of elimination to transamination. nih.gov These findings suggest that this compound could potentially interact with GABA-AT, possibly acting as a substrate leading to defluorination or as a reversible inhibitor, though it is not reported to be a time-dependent inactivator. nih.gov

The presence of a carbon-fluorine bond in this compound raises the question of its metabolic stability and the potential for enzymatic defluorination. In the context of GABA-AT, the interaction with fluorinated analogs often involves the elimination of the fluorine atom. For example, the inactivation of GABA-AT by (Z)-4-amino-2-fluorobut-2-enoic acid is concurrent with the release of fluoride ions. nih.gov The proposed mechanism for this type of reaction involves the formation of a Schiff base with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, followed by an isomerization event that facilitates the elimination of the fluoride ion. nih.gov

Deamination, the removal of an amino group, is a fundamental process in amino acid metabolism. For GABA, this is initiated by GABA-AT, which converts GABA to succinic semialdehyde. bldpharm.com If this compound were to be processed by an aminotransferase, it would likely undergo a similar transamination process, converting the amino group to a carbonyl group, although this may be in competition with the defluorination reaction. nih.gov Studies on other fluorinated amino acids, such as 4-fluoroglutamate, have shown that enzymatic degradation can involve the generation of equimolar concentrations of fluoride ion and ammonia, indicating a simultaneous defluorination and deamination process by bacterial enzymes.

Kinetic analysis provides quantitative measures of the interactions between a compound and biological molecules. For this compound, kinetic data is available for its interaction with the GABA transport system.

Inhibition of GABA Transport: In studies using synaptosomal preparations from channel catfish brain, 4-amino-2-fluorobutanoic acid exhibited noncompetitive inhibition of GABA uptake with an inhibition constant (Ki) of 12.5 µM. northwestern.edu The transport constant (Kt) for GABA uptake in the same system was determined to be 4.46 µM. northwestern.edu

Kinetic Parameters of GABA Transport Inhibition
CompoundInhibition TypeKi (µM)Reference
4-Amino-2-fluorobutanoic acidNoncompetitive12.5 northwestern.edu
GABA (as substrate, Kt)-4.46 northwestern.edu
TiagabineCompetitive0.23 northwestern.edu
(R,S)-Nipecotic acidCompetitive2.2 northwestern.edu
Homo-β-prolineNoncompetitive9.4 northwestern.edu

Enzyme-Catalyzed Reactions: Direct kinetic studies on the enzymatic reactions of this compound with aminotransferases are not widely reported. However, kinetic data for related compounds highlight the potential outcomes. For (Z)-4-amino-2-fluorobut-2-enoic acid, it acts as a mechanism-based inactivator of GABA-AT with a partition ratio of approximately 750, meaning the enzyme processes about 750 molecules of the inactivator for every one inactivation event. nih.gov During this process, there are 737 +/- 15 transamination events and the release of 708 +/- 79 fluoride ions per inactivation event. nih.gov For 4-amino-2-(fluoromethyl)-2-butenoic acid, a competitive reversible inhibitor of GABA-T, the ratio of elimination (defluorination) to transamination is 4:1. nih.gov

Kinetic Data of Related Compounds with GABA Aminotransferase (GABA-AT)
CompoundInteraction with GABA-ATKinetic ParametersReference
(Z)-4-Amino-2-fluorobut-2-enoic acidMechanism-based inactivatorPartition Ratio: ~750 nih.gov
4-Amino-2-(fluoromethyl)-2-butenoic acidCompetitive reversible inhibitorElimination:Transamination Ratio = 4:1 nih.gov
4-Amino-3-fluorobutanoic acid (racemic)Substrate for HF eliminationNot a substrate for transamination bldpharm.com

These findings on related compounds underscore the complex interactions that can occur between fluorinated GABA analogs and GABA-AT, involving a balance between inhibition, transamination, and defluorination.

Lack of Published Data on the Metabolic Fates and Biotransformation of this compound

A thorough review of scientific literature reveals a significant gap in the understanding of the metabolic fates and biotransformation of the chemical compound this compound. While research has been conducted on its synthesis and its role as an inhibitor of γ-aminobutyric acid (GABA) transport, specific studies detailing its metabolic pathways in biological systems are not publicly available.

The metabolism of a compound involves a series of biochemical reactions that transform it into other molecules, known as metabolites. These processes are crucial for understanding a compound's biological activity, duration of action, and potential for accumulation in the body. Key aspects of metabolic studies typically include the identification of the enzymes involved, the chemical structures of the metabolites, and the pathways of excretion.

In the case of this compound, information regarding its enzymatic degradation and the subsequent chemical entities formed is not documented in the available scientific papers. While general principles of xenobiotic metabolism exist, the presence of a fluorine atom on the molecule can significantly influence its metabolic stability and the routes of its breakdown. Fluorinated compounds often exhibit altered metabolic profiles compared to their non-fluorinated counterparts, sometimes being more resistant to degradation.

It is important to note that the absence of published data does not equate to a lack of metabolic activity. Rather, it indicates that this specific area of research for this compound has not been a focus of published scientific investigation. Therefore, a detailed and scientifically accurate account of its biotransformation, including data tables of metabolites and research findings on metabolic pathways, cannot be provided at this time.

Further research, including in vitro studies with liver microsomes or hepatocytes and in vivo studies in animal models, would be necessary to elucidate the metabolic fate of this compound. Such studies would provide the data required to construct a comprehensive metabolic profile.

Applications in Biochemical and Medicinal Chemistry Research

Use as a Molecular Probe for Enzyme-Substrate and Receptor-Ligand Interactions

The primary application of DL-4-Amino-2-fluorobutyric acid in biochemical research is as a molecular probe to investigate the interactions between substrates and enzymes or ligands and receptors. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) makes it particularly useful for studying the GABA system.

Detailed research has been conducted on the effect of this compound on the GABA transport system, which is responsible for terminating the synaptic action of GABA. nih.gov In a study using a synaptosomal preparation from channel catfish brain, which possesses a GABA transport system remarkably similar to that in mammals, this compound was shown to inhibit GABA transport. nih.gov The study determined that the compound produces a noncompetitive type of inhibition with an inhibition constant (Ki) of 12.5 microM. nih.gov This mode of inhibition suggests that this compound binds to a site on the GABA transporter (GAT) that is different from the GABA binding site itself, thereby altering the transporter's conformation and reducing its efficiency.

The table below summarizes the inhibitory action of this compound and other GABA analogues on the GABA transporter, as identified in the study.

CompoundInhibition Constant (Ki)Type of Inhibition
This compound 12.5 µMNoncompetitive
Tiagabine0.23 µMCompetitive
(R,S)Nipecotic acid2.2 µMCompetitive
Homo-beta-proline9.4 µMNoncompetitive

This use as a molecular probe provides valuable insights into the structure and function of the GABA transporter, helping researchers to understand the molecular mechanisms of neurotransmitter reuptake.

Incorporation into Peptides and Peptidomimetics

The incorporation of non-canonical amino acids, particularly those containing fluorine or existing as D-isomers, is a widely used strategy in peptide design to create peptidomimetics with enhanced properties. mdpi.comnih.govmdpi.com Introducing D-amino acids can significantly increase a peptide's resistance to proteolysis by endogenous enzymes, which typically recognize only L-amino acids. nih.gov Similarly, fluorinated amino acids can modulate the electronic properties, hydrophobicity, and conformational preferences of a peptide. mdpi.com These modifications can lead to improved stability, bioavailability, and biological activity. nih.govontosight.ai

While this compound represents a class of compounds—fluorinated D/L-amino acids—that are of great interest for creating novel peptides and peptidomimetics, specific examples of its direct incorporation into peptide chains are not detailed in the available research. ontosight.ainih.gov The rationale for its use would be to combine the benefits of fluorination with the proteolytic resistance conferred by the D-amino acid portion of the racemic mixture. nih.gov Such a modified peptide could serve as a stable therapeutic agent or a robust research tool.

Role in the Design and Synthesis of Bioactive Compounds and Potential Therapeutic Agents

This compound serves as a valuable building block in the design and synthesis of more complex bioactive molecules and potential therapeutic agents. ontosight.ainih.gov The presence of both a fluorine atom and an amino group in a small, flexible chain offers synthetic handles for further chemical modification. ontosight.ai Its unique structure is considered a promising starting point for developing enzyme inhibitors. ontosight.ai

The strategic placement of a fluorine atom can significantly alter a molecule's interaction with a biological target, enhancing binding affinity and metabolic stability. ontosight.ai Research into related compounds demonstrates this principle. For instance, studies on 4-Amino-2-(substituted methyl)-2-butenoic acids, which share a similar four-carbon amino acid backbone, have shown them to be potent competitive inhibitors of GABA aminotransferase (GABA-T). nih.gov In one case, a fluoro analogue was shown to undergo enzyme-catalyzed elimination of the fluoride (B91410) ion at the active site, a process that can be exploited in the design of mechanism-based inactivators. nih.gov This highlights the potential of using fluorinated amino acid scaffolds like this compound as precursors for synthesizing targeted enzyme inhibitors and other pharmacologically relevant compounds. ontosight.ainih.gov

Investigational Tools in Neuroscience and Related Fields

In the broader context of neuroscience, this compound functions as a critical investigational tool. Its ability to interact with and inhibit key components of neurotransmitter systems allows for the detailed study of these pathways. nih.gov Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and its regulation is crucial for maintaining normal brain function. nih.gov

By using this compound as a noncompetitive inhibitor of the GABA transporter, researchers can dissect the transporter's role in GABAergic neurotransmission. nih.gov This helps to elucidate the consequences of impaired GABA reuptake and can provide a model for understanding pathological conditions where this system is dysregulated. The compound's specific mode of action allows for the differentiation of binding sites and inhibitory mechanisms compared to other competitive inhibitors, making it a refined tool for neurochemical and pharmacological studies. The insights gained from such studies are fundamental to advancing the understanding of brain chemistry and identifying potential targets for therapeutic intervention in neurological disorders.

Analytical Methodologies for the Study of 4 Amino 2 Fluorobutyric Acid in Biological Systems

Chromatographic Separation and Detection Methods (e.g., GC-MS, Chiral LC)

Chromatographic techniques are fundamental for the separation and quantification of 4-Amino-2-fluorobutyric acid from biological samples. The choice of method depends on the specific requirements of the analysis, such as the need for high sensitivity or the resolution of enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of amino acids. mdpi.comnih.gov However, due to the low volatility of amino acids, including 4-Amino-2-fluorobutyric acid, derivatization is a necessary prerequisite to convert them into more volatile and thermally stable compounds suitable for GC analysis. mdpi.com This chemical modification, often through silylation or acylation, allows for efficient separation on the GC column and subsequent detection by the mass spectrometer, which provides high selectivity and sensitivity for identification and quantification. nih.govresearchgate.net GC-MS is a versatile tool capable of measuring various substances in complex biological samples, making it suitable for clinical and metabolic studies involving fluorinated amino acids. nih.govnih.gov

Chiral Liquid Chromatography (Chiral LC)

Resolving the enantiomers of 4-Amino-2-fluorobutyric acid is critical, as different stereoisomers can have vastly different biological effects. Chiral High-Performance Liquid Chromatography (Chiral LC) is the premier method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Research on unusual amino acid analogs has demonstrated the efficacy of various CSPs for enantiomeric separation. hplc.eu For instance, teicoplanin-based and zwitterionic CSPs have been successfully employed for the direct separation of amino acid enantiomers. hplc.eu The mobile phase composition, typically a mixture of organic solvents like methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN) with additives such as triethylamine (B128534) (TEA) and acetic acid (AcOH), is optimized to achieve the best resolution. hplc.eu The separation of fluorinated amino acids from their non-fluorinated counterparts has also been explored, highlighting the unique chromatographic behavior imparted by the fluorine atom. nih.gov

Table 1: Example of Chiral LC Conditions for Amino Acid Analog Separation

Chiral Stationary Phase (CSP)Mobile Phase CompositionTypical AnalytesElution Order Example
CHIRALPAK® ZWIX(-)MeOH/MeCN (50/50 v/v) containing 25 mM TEA and 50 mM AcOH3-amino-4-(2,4,5-trifluorophenyl)butanoic acidS < R
CHIRALPAK® ZWIX(+)MeOH/MeCN (50/50 v/v) containing 25 mM TEA and 50 mM AcOH3-amino-4-(2,4,5-trifluorophenyl)butanoic acidS < R
Teicoplanin-based CSPVariable organic/aqueous modifiersUnusual amino acidsDependent on analyte structure and conditions

Spectroscopic Characterization and Conformational Analysis in Biological Contexts (e.g., ¹⁹F NMR)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural elucidation and conformational analysis of 4-Amino-2-fluorobutyric acid, especially within a biological context.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful and specific tool for studying this compound. ed.ac.uk Fluorine has a spin ½ nucleus, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity (83% of ¹H). ed.ac.uk A key advantage of ¹⁹F NMR in biological studies is the absence of endogenous fluorine signals, which means any detected signal is exclusively from the fluorinated molecule of interest, providing a clear and background-free spectrum. ed.ac.uk

The ¹⁹F chemical shift is highly sensitive to the local molecular environment, making it an exquisite probe for:

Conformational Changes: Different spatial arrangements of the molecule result in distinct ¹⁹F chemical shifts. ed.ac.uk

Protein-Ligand Interactions: Binding to a biological macromolecule, such as an enzyme or receptor, will alter the electronic environment around the fluorine nucleus, leading to a change in its chemical shift, line broadening, or the appearance of new signals. ed.ac.uk

Metabolic Tracking: It can be used to follow the metabolic fate of the fluorinated compound in cells or in vivo.

Table 2: Key Attributes of ¹⁹F NMR for Studying Fluorinated Compounds

AttributeDescriptionApplication in Biological Systems
High SensitivityThe ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio. ed.ac.ukAllows for the detection of low concentrations of the fluorinated compound.
No Background SignalOrganic fluorine is virtually absent in biological systems. ed.ac.ukProvides a clear, unambiguous signal from the labeled molecule.
Wide Chemical Shift RangeThe ¹⁹F chemical shift spans a large range (~300 ppm), making it very sensitive to the local environment. ed.ac.ukEnables differentiation of subtle conformational states and binding events. ed.ac.uk

Conformational Analysis in Biological Contexts

The biological activity of a molecule is intimately linked to its three-dimensional conformation. For flexible molecules like 4-Amino-2-fluorobutyric acid, understanding which conformation is adopted upon binding to a biological target is crucial. While direct structural data for 4-Amino-2-fluorobutyric acid's interaction with specific enzymes is limited, studies on closely related analogs provide significant insight.

For example, the conformational analysis of the enantiomers of 4-amino-3-fluorobutanoic acid, an analog of GABA, has been used to probe the binding mode to the enzyme GABA aminotransferase (GABA-AT). nih.gov By analyzing the binding kinetics and using NMR, researchers determined that the enzyme preferentially binds a specific folded (gauche) conformation of the molecule. nih.gov The study revealed that the different binding affinities of the (R) and (S) enantiomers could be explained by their ability to adopt the required bioactive conformation. nih.gov Such studies illustrate that the fluorine atom not only serves as a useful NMR probe but also influences the conformational preferences of the molecule, which in turn dictates its interaction with biological targets. This approach is directly applicable to understanding how 4-Amino-2-fluorobutyric acid interacts with its own biological partners.

Future Directions and Research Perspectives

Advancements in Stereoselective Synthesis for Enhanced Purity and Yields

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of efficient stereoselective synthetic methods to obtain enantiomerically pure (R)- and (S)-4-Amino-2-fluorobutyric acid is a critical area of future research. While methods for the synthesis of racemic DL-4-Amino-2-fluorobutyric acid exist, achieving high enantiomeric excess in a scalable and cost-effective manner remains a key objective. mdpi.com

Future research will likely focus on several key areas:

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, to induce stereoselectivity in the fluorination or amination steps of the synthesis is a promising approach. For instance, methods developed for the asymmetric synthesis of other fluorinated amino acids, like the alkylation of Ni(II) complexes of glycine (B1666218) Schiff bases, could be adapted for 4-Amino-2-fluorobutyric acid. mdpi.com

Chiral Resolution: While classical resolution techniques involving the formation and separation of diastereomeric salts with chiral resolving agents are established, they inherently result in a maximum yield of 50% for the desired enantiomer. wikipedia.org Future work may explore more efficient resolution methods, such as enzymatic resolution or chiral chromatography on a preparative scale. wikipedia.orgmdpi.com The use of chiral selectors in the mobile phase, as demonstrated with vancomycin (B549263) for aromatic amino acids, could also be investigated. nih.gov

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The use of engineered enzymes, such as aminotransferases or fluorinases, could enable the direct and highly enantioselective synthesis of the desired stereoisomer.

Synthetic StrategyDescriptionPotential Advantages
Asymmetric CatalysisEmployment of chiral catalysts to direct the formation of one enantiomer over the other.High enantioselectivity, potential for high yields.
Chiral ResolutionSeparation of a racemic mixture into its individual enantiomers.Established methodology, applicable to various compounds.
Enzyme-Catalyzed SynthesisUse of enzymes to perform specific synthetic steps with high stereoselectivity.High selectivity, mild reaction conditions, environmentally friendly.

Elucidation of Novel Biological Targets and Mechanism of Action

While initial studies have shown that this compound can inhibit GABA transporters, a comprehensive understanding of its biological targets and mechanism of action is still lacking. nih.gov Future research should aim to identify and validate new molecular targets to fully comprehend its pharmacological profile.

Key research directions include:

Target Identification and Validation: Unbiased screening approaches, such as chemical proteomics and affinity-based protein profiling, can be employed to identify novel binding partners of this compound in various cell types and tissues. Once potential targets are identified, their biological relevance needs to be validated using techniques like genetic knockdown (siRNA, CRISPR/Cas9) or pharmacological inhibition.

Mechanism of Action Studies: Detailed kinetic and mechanistic studies are required to understand how this compound interacts with its targets. For example, investigating whether it acts as a competitive, non-competitive, or uncompetitive inhibitor of GABA transporters and other potential targets is crucial. nih.gov Studies on related compounds, such as (Z)-4-Amino-2-fluorobut-2-enoic acid, have shown it to be a mechanism-based inactivator of GABA aminotransferase, suggesting that this compound could also exhibit complex inhibitory mechanisms. nih.govnorthwestern.edu

Conformational Probing: The fluorine atom can serve as a sensitive probe for studying the conformation of the molecule when bound to its biological target. As demonstrated with enantiomers of 4-amino-3-fluorobutanoic acid, the stereochemistry of the fluorine substitution can significantly influence binding and activity, providing insights into the bioactive conformation of the natural ligand. northwestern.edu

Research ApproachObjectivePotential Outcomes
Target IdentificationTo discover new proteins or enzymes that interact with this compound.Identification of novel therapeutic targets and pathways.
Mechanism of Action StudiesTo elucidate the molecular details of how the compound exerts its biological effects.Understanding of inhibition kinetics and potential for irreversible inactivation.
Conformational ProbingTo use the fluorine atom to understand the bound conformation of the molecule.Insights into ligand-receptor interactions and rational drug design.

Integration into Advanced Drug Discovery and Development Platforms

The unique properties of this compound make it an attractive scaffold for the development of new therapeutic agents. Integrating this compound into modern drug discovery and development platforms will be essential to unlock its full therapeutic potential.

Future efforts in this area should include:

Medicinal Chemistry Campaigns: The synthesis and evaluation of a library of analogs of this compound will be crucial for establishing structure-activity relationships (SAR). nih.gov By systematically modifying different parts of the molecule, researchers can optimize its potency, selectivity, and pharmacokinetic properties. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability. ontosight.aimdpi.com

Computational Modeling and Drug Design: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of this compound and its analogs to their biological targets. nih.gov These computational models can guide the design of new compounds with improved properties and help to prioritize synthetic efforts.

Development of Targeted Drug Delivery Systems: To enhance the therapeutic efficacy and reduce potential off-target effects, novel drug delivery strategies could be explored. This might involve encapsulating this compound in nanoparticles or conjugating it to targeting moieties that direct it to specific tissues or cell types.

Development PlatformFocusExpected Impact
Medicinal ChemistrySynthesis and evaluation of analog libraries to establish structure-activity relationships.Optimization of potency, selectivity, and pharmacokinetic properties.
Computational ModelingUse of in silico tools to predict binding and guide the design of new compounds.Rational drug design and prioritization of synthetic targets.
Targeted Drug DeliveryDevelopment of strategies to deliver the compound to specific sites in the body.Enhanced therapeutic efficacy and reduced side effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.